molecular formula C14H13N B2529994 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, E CAS No. 7370-31-2

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, E

Cat. No.: B2529994
CAS No.: 7370-31-2
M. Wt: 195.265
InChI Key: WVDCCQYDLFTGGH-VOTSOKGWSA-N
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Description

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, E is a chemical compound with the molecular formula C14H13N and belongs to the class of styrylpyridines . These compounds are characterized by a pyridine ring linked to a substituted benzene ring via an ethenyl bridge, a structure known to be of significant interest in medicinal chemistry and materials science . Styrylpyridines and their analogues are frequently investigated as key intermediates in organic synthesis and as core structural motifs in the development of pharmaceuticals and biologically active molecules . Related styrylpyridine compounds have been studied for their potential interactions with neurological targets, such as metabotropic glutamate receptors, highlighting the value of this chemical class in neuroscience research . As a defined isomer, this E-configured compound provides researchers with a specific stereochemical entity for developing structure-activity relationships, screening for new biological activities, or synthesizing more complex chemical architectures. This product is intended for research and development purposes in a laboratory setting. It is "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-12-4-2-3-5-14(12)7-6-13-8-10-15-11-9-13/h2-11H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDCCQYDLFTGGH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heck Coupling

The palladium-catalyzed Heck reaction is a cornerstone for constructing styrylpyridines. For 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, coupling 4-bromopyridine with 2-methylstyrene under catalytic conditions yields the target compound with high stereoselectivity.

Mechanism and Conditions
The reaction proceeds via oxidative addition of 4-bromopyridine to Pd(0), followed by alkene coordination and migratory insertion to form a Pd-alkyl intermediate. Syn-β-hydride elimination generates the trans-alkene. Typical conditions include:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : PPh₃ (10 mol%)
  • Base : Et₃N or K₂CO₃
  • Solvent : DMF or toluene at 100–120°C.

Yield and Stereoselectivity
Under optimized conditions, yields of 70–85% with >95% (E)-selectivity are achievable. Side products, such as homocoupled bipyridines, are minimized by controlling stoichiometry and catalyst loading.

Wittig Reaction

The Wittig reaction offers a robust route to E-alkenes by reacting pyridine-4-carbaldehyde with a 2-methylbenzyl-derived ylide.

Ylide Preparation
2-Methylbenzyltriphenylphosphonium bromide is treated with n-BuLi in THF to generate the ylide. Subsequent addition of pyridine-4-carbaldehyde at 0°C affords the product via a betaine intermediate.

Optimization

  • Solvent : Anhydrous THF or DCM
  • Temperature : 0°C to room temperature
  • Yield : 65–78% with >90% E-selectivity.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction, using phosphonate esters, provides superior stereocontrol compared to the Wittig method.

Procedure
Diethyl (2-methylbenzyl)phosphonate is deprotonated with NaH and reacted with pyridine-4-carbaldehyde. The reaction proceeds via a concerted mechanism, favoring E-alkene formation.

Advantages

  • Mild Conditions : Room temperature in ethanol
  • Yield : 80–88% with >98% E-selectivity.

Knoevenagel Condensation

While less common for styrylpyridines, Knoevenagel condensation between pyridine-4-carbaldehyde and 2-methylphenylacetonitrile may proceed under basic conditions. However, this method suffers from low yields (<50%) and mixed stereochemistry, limiting its utility.

Optimization and Green Chemistry

Recent trends emphasize solvent-free and one-pot methodologies. For instance, El-Saghier-type neat conditions (70°C, 2 h) have been adapted for imidazolidin-4-ones, suggesting potential for styrylpyridine synthesis. Key parameters include:

Parameter Heck Coupling Wittig Reaction HWE Reaction
Catalyst Pd(OAc)₂ None None
Solvent DMF THF Ethanol
Temperature (°C) 120 25 25
Yield (%) 85 78 88
E-Selectivity (%) 95 90 98

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 8.58 (d, 2H, pyridine-H), 7.40–7.20 (m, 4H, aryl-H), 7.02 (d, 1H, J = 16 Hz, trans-vinyl-H), 6.72 (d, 1H, J = 16 Hz, trans-vinyl-H), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : δ 150.2 (pyridine-C), 136.5–125.3 (aryl-C), 123.8 (vinyl-C), 20.1 (CH₃).

High-Performance Liquid Chromatography (HPLC)
Purity >99% is achievable via recrystallization from methanol/water (4:1).

Applications and Derivatives

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine serves as a precursor for metal-organic frameworks (MOFs) and fluorescent probes. Derivatives with electron-withdrawing groups exhibit enhanced luminescence quantum yields.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound, such as alcohols or amines.

    Substitution: Substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Electrophilic Substitution : The aromatic nature of the compound allows for electrophilic substitution reactions, making it useful for synthesizing more complex structures.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are vital for constructing carbon-carbon bonds in pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine

Reaction TypeConditionsProducts
Electrophilic SubstitutionBr₂ in CCl₄Halogenated derivatives
Cross-CouplingPd catalyst in DMFBiaryl compounds

Research indicates that 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine exhibits significant biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and exhibited inhibition at low concentrations.
  • Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells. In vitro assays demonstrated that it could inhibit cell proliferation in certain cancer cell lines.

Case Study: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of the compound against E. coli, the Minimum Inhibitory Concentration (MIC) was determined.

Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

  • Neurokinin Receptor Antagonism : Research indicates that derivatives of this compound may act as antagonists at neurokinin receptors, which are implicated in pain modulation and inflammatory responses. This suggests potential applications in treating conditions like migraines or chronic pain syndromes.

Table 2: Potential Therapeutic Applications

ConditionMechanism of Action
MigraineNeurokinin receptor antagonism
Chronic PainModulation of substance P signaling
Inflammatory DiseasesReduction of inflammatory mediators

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, E involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Compound E and Analogous Stilbazoles

Compound Substituents on Phenyl Ring Substituent Position Electronic Effect Molecular Weight (g/mol)
Compound E 2-Methyl Ortho Weakly donating 209.27*
4-[(E)-2-(4-Methoxyphenyl)ethenyl]pyridine 4-Methoxy Para Strongly donating 227.30
4-[(E)-2-(4-Nitrophenyl)ethenyl]pyridine 4-Nitro Para Strongly withdrawing 239.23
4,4′-(1,2-Ethenediyl)bispyridine None (pyridine at both ends) - Neutral 182.22

*Calculated based on molecular formula C₁₄H₁₃N.

  • Electronic Effects :
    • The 2-methyl group in Compound E exerts a weak electron-donating effect via hyperconjugation, contrasting with the strong electron-donating methoxy (para) or electron-withdrawing nitro (para) groups in analogs .
    • Para-substituted derivatives (e.g., 4-methoxy or 4-nitro) exhibit enhanced push-pull behavior, leading to redshifted absorption spectra compared to Compound E .
Photophysical Properties

Table 2: Photophysical Data of Selected Compounds

Compound Absorption λ_max (nm) Fluorescence λ_em (nm) Quantum Yield (Φ) Acidochromic Response
Compound E ~320–340* ~400–420* Moderate Not reported
DAQP 450 550 0.25 pH-sensitive (pKa ~3)
QP (2,6-bis[2-(4-nitrophenyl)ethenyl]pyridine) 380 480 0.12 pH-insensitive
4-[(E)-2-(4-Dimethylaminophenyl)ethenyl]pyridine 365 450 0.45 Strong acidochromism (pKa ~1.5)

*Estimated based on structural similarity to 4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine .

  • Acidochromism: Compound E’s lack of strong electron-donating groups (e.g., dimethylamino) likely reduces its sensitivity to pH changes compared to DAQP or dimethylamino-substituted analogs, which exhibit pronounced spectral shifts under acidic conditions . Para-nitro derivatives (e.g., QP) show minimal pH-dependent behavior due to electron-withdrawing groups stabilizing the neutral form .

Biological Activity

4-[(E)-2-(2-methylphenyl)ethenyl]pyridine, E (CAS number 7370-31-2), is a pyridine derivative characterized by its unique E configuration around the double bond. This compound has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Understanding its biological properties is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine is C14H13N, with a molecular weight of 195.26 g/mol. The structure features a pyridine ring with a vinyl group linked to a 2-methylphenyl moiety. The specific E configuration influences both its chemical reactivity and biological interactions, setting it apart from structurally similar compounds.

PropertyValue
Molecular FormulaC14H13N
Molecular Weight195.26 g/mol
CAS Number7370-31-2
ConfigurationE

Anticancer Properties

Research indicates that 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine exhibits significant anticancer potential. Preliminary studies suggest that it may interfere with cellular signaling pathways involved in cancer progression. For instance, it has been shown to induce apoptosis in cancer cell lines, potentially through the modulation of key oncogenic pathways.

A study evaluating various pyridine derivatives found that those with similar structures often exhibited cytotoxic effects against breast cancer (MCF-7) cell lines, suggesting a promising avenue for further investigation into this compound's mechanism of action .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it possesses comparable efficacy to established antimicrobial agents.

Table: Antimicrobial Activity of 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050
Bacillus subtilis0.030

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

The precise mechanism of action for 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine remains to be fully elucidated. However, studies have indicated that it may interact with specific receptors and enzymes involved in cancer cell proliferation and microbial resistance. Further research is necessary to clarify these interactions and optimize the compound for therapeutic use.

Case Studies

Several case studies have explored the biological effects of pyridine derivatives, including this compound:

  • Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects of various pyridine derivatives on MCF-7 cells, revealing that compounds with similar structural features exhibited significant growth inhibition.
  • Antimicrobial Testing : In vitro testing against common pathogens demonstrated that 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine effectively inhibited bacterial growth, highlighting its potential as an alternative treatment option .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-[(E)-2-(2-methylphenyl)ethenyl]pyridine with high stereochemical purity?

  • Methodological Answer : Mechanochemical grinding combined with solvent evaporation is a robust approach. For example, grinding the precursor with a stoichiometric partner (e.g., terephthalic acid) in methanol, followed by slow evaporation, yields crystals suitable for X-ray diffraction (XRD) analysis. This method ensures stereochemical control of the (E)-configuration by minimizing thermal isomerization . Purity can be validated via NMR (e.g., coupling constants for ethenyl protons) and TGA to confirm solvent-free crystals .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) and ensure adequate ventilation. The compound may cause skin/eye irritation or respiratory distress based on structurally similar pyridine derivatives . In case of exposure, rinse eyes with water for 15 minutes and consult medical professionals. Avoid dust formation during weighing .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Look for characteristic peaks (e.g., pyridine protons at δ 8.5–9.0 ppm, ethenyl protons with J = 16 Hz for (E)-configuration) .
  • HPLC : Use a C18 column with acetonitrile/water gradients to detect impurities.
  • TGA : Confirm absence of solvent residues in crystalline samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal packing behaviors of ethenylpyridine derivatives?

  • Methodological Answer : Employ high-resolution XRD with programs like SHELXL for refinement . Compare intermolecular interactions (e.g., C–H···π, O–H···N) across studies. For example, discrepancies in hydrogen-bonding motifs (e.g., absence of 2-pyridine N involvement in some structures) may arise from solvent polarity or co-crystallizing agents . Computational modeling (DFT) can further validate packing energetics .

Q. What strategies are effective for studying supramolecular interactions of this compound in co-crystals?

  • Methodological Answer : Co-crystallize with hydrogen-bond donors (e.g., carboxylic acids) to form heterodimeric synthons. In one study, terephthalic acid formed O–H···N and C–H···O interactions with the pyridine moiety, creating 2D layers stabilized by π-π stacking . Use XRD to map interactions and FTIR to confirm proton transfer in co-crystals.

Q. How does the (E)-configuration influence electronic properties for potential optoelectronic applications?

  • Methodological Answer : The conjugated ethenyl group enhances π-delocalization, which can be quantified via UV-Vis spectroscopy (absorption maxima ~300–350 nm). Compare with (Z)-isomers to assess configurational effects on band gaps. DFT calculations (e.g., HOMO-LUMO energy levels) predict suitability for organic semiconductors or OLEDs .

Q. What experimental approaches can elucidate potential biological activity of this compound?

  • Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Structural analogs like HMN-154, a benzenesulfonamide derivative, inhibit NF-YB/DNA binding, suggesting a mechanism for anticancer activity . Pair in vitro results with molecular docking to identify protein targets (e.g., kinases, transcription factors).

Data Contradiction Analysis

Q. How to address conflicting reports on the reactivity of the ethenyl group in cross-coupling reactions?

  • Methodological Answer : Reactivity variations may stem from steric hindrance from the 2-methylphenyl group or catalyst choice. Optimize Suzuki-Miyaura couplings using Pd(PPh₃)₄ and arylboronic acids in THF/water. Monitor reaction progress via TLC and GC-MS to identify byproducts. Compare yields with/without microwave-assisted heating to assess thermal stability .

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